molecular formula C8H13NO2S B8472757 2-(2-Methylbut-3-yn-2-yl)isothiazolidine-1,1-dioxide

2-(2-Methylbut-3-yn-2-yl)isothiazolidine-1,1-dioxide

Cat. No. B8472757
M. Wt: 187.26 g/mol
InChI Key: VSWASQJPPJNQND-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

To a stirred solution of 1,3-propanesultam (2.000 g, 16.5 mmol) in anhydrous N,N-dimethylformamide (30 mL) at 0° C. was added 60% sodium hydride in mineral oil (1.981 g, 49.5 mmol) and the mixture was stirred at 0° C. for 1 hr. 3-Chloro-3-methyl-1-butyne (2.300 g, 22.4 mmol) was added and the reaction mixture was stirred at 0° C. for 1 hr and then slowly warmed to room temperature and stirred for 16 hrs. The reaction was carefully quenched with water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), and concentrated in vacuo. The residue was purified by silica gel chromatography (0-70% ethyl acetate/hexanes) to afford the desired product as a yellow oil (1.35 g, 44%). 1H NMR (300 MHz, CDCl3) δ 3.52 (t, 2H, J=6.6 Hz), 3.23 (t, 2H, J=7.5 Hz), 2.46 (s, 1H), 2.42-2.28 (m, 2H), 1.74 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.981 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:7][S:4](=[O:6])(=[O:5])[NH:3][CH2:2]1.[H-].[Na+].Cl[C:11]([CH3:15])([CH3:14])[C:12]#[CH:13]>CN(C)C=O>[CH3:14][C:11]([N:3]1[CH2:2][CH2:1][CH2:7][S:4]1(=[O:6])=[O:5])([C:12]#[CH:13])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1CNS(=O)(=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.981 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC(C#C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-70% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C#C)N1S(CCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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